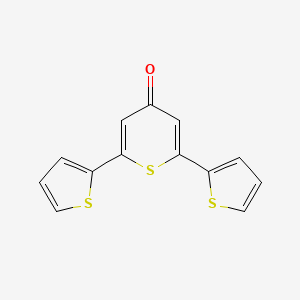

2,6-di(thiophen-2-yl)-4H-thiopyran-4-one

Description

Significance of 4H-Thiopyran-4-one Derivatives in Advanced Heterocyclic Chemistry

4H-Thiopyran-4-one and its derivatives are recognized as important structural motifs in organic synthesis. researchgate.net These sulfur-containing six-membered heterocycles are analogous to pyrans, with a sulfur atom replacing the oxygen atom in the ring. rsc.org This substitution imparts unique chemical properties and reactivities that make them valuable building blocks for more complex molecules. researchgate.netresearchgate.net

The significance of thiopyranone derivatives stems from several key aspects:

Biological Activity: Thiopyran-based structures are integral to a variety of bioactive agents and have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties. nih.govnih.gov

Synthetic Versatility: The thiopyranone ring can be chemically modified at various positions, allowing for the synthesis of large libraries of compounds with diverse functionalities. nih.gov They serve as versatile precursors for the creation of complex and polycyclic heterocyclic systems. nih.gov

Applications in Materials Science: The electronic properties of the sulfur-containing ring make these compounds candidates for investigation in the development of novel organic materials.

The inherent reactivity and biological relevance of the 4H-thiopyran-4-one core have stimulated extensive research into developing efficient synthetic routes to its various derivatives. researchgate.net

Academic Research Landscape of 2,6-Di(thiophen-2-yl)-4H-thiopyran-4-one

While the broader class of 2,6-diaryl-4H-thiopyran-4-ones has been a subject of study, specific academic research focusing exclusively on this compound is still an emerging area. The synthesis of such compounds can typically be approached through the cyclization of appropriate precursor molecules. A common and effective method for creating the 4H-thiopyran-4-one ring is the reaction of a 1,5-diketone with a sulfur source.

For this compound, a plausible synthetic precursor is 1,5-di(thiophen-2-yl)pentane-1,5-dione. The synthesis of related di(thiophen-2-yl)alkane diones has been reported, typically via the acylation of thiophene (B33073) with a suitable diacyl chloride. nih.gov Following the synthesis of the 1,5-diketone, reaction with a reagent like Lawesson's reagent or hydrogen sulfide (B99878) can facilitate the cyclization to form the desired thiopyranone ring. researchgate.net

The table below outlines the general properties of the parent structure, Tetrahydro-4H-thiopyran-4-one, which provides foundational data for this class of compounds.

| Property | Value |

| Molecular Formula | C₅H₈OS |

| Molecular Weight | 116.18 g/mol |

| Appearance | Crystals |

| Melting Point | 60-64 °C |

| CAS Number | 1072-72-6 |

| Key Structural Feature | Six-membered heterocyclic ring containing one sulfur atom and a ketone group. |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Evolution of Research on Thiopyranone Architectures and Their Functional Potential

Research into thiopyranone architectures has evolved significantly over the decades. Initially focused on fundamental synthesis and reactivity, the field has expanded to explore the diverse functional potential of these molecules. The development of new synthetic methodologies, including multicomponent reactions and cycloaddition strategies, has made a wider range of thiopyran derivatives more accessible for study. researchgate.netnih.gov

This has led to a deeper investigation of their applications:

Medicinal Chemistry: Early discoveries of biological activity have blossomed into targeted drug design and development programs. For instance, certain 2,6-disubstituted thiopyran-4-ones have been identified as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), an important target in cancer therapy. nih.gov

Materials Science: The unique photophysical properties of some thiopyranone derivatives are being explored, which could lead to applications in organic electronics and sensor technology.

Agrochemicals: The biological activity of these compounds also extends to potential uses in agriculture, with some derivatives showing promise as antimicrobial or insecticidal agents. chemicalbook.com

The continued exploration of thiopyranone scaffolds, including novel structures like this compound, promises to uncover new scientific insights and practical applications.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dithiophen-2-ylthiopyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8OS3/c14-9-7-12(10-3-1-5-15-10)17-13(8-9)11-4-2-6-16-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRSSMHZVVNXLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=O)C=C(S2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of Electronic and Molecular Structure of 2,6 Di Thiophen 2 Yl 4h Thiopyran 4 One

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. The ground state properties of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one can be thoroughly examined using DFT calculations, typically with hybrid functionals like B3LYP and a suitable basis set such as 6-31G*.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the thiopyranone ring and the orientation of the two thiophene (B33073) substituents. The central 4H-thiopyran-4-one ring is expected to adopt a conformation that minimizes steric hindrance, which could be a boat or a twisted-boat form. researchgate.net

The rotational freedom of the thiophene rings around the single bonds connecting them to the thiopyranone core gives rise to a complex conformational landscape. Different conformers, arising from the relative orientations of the sulfur atoms in the thiophene rings with respect to the thiopyranone ring, will have distinct energies. Computational scans of the potential energy surface by systematically rotating the dihedral angles between the rings can identify the global minimum energy structure and the energy barriers between different conformations. These barriers provide insight into the molecule's flexibility at different temperatures.

Illustrative Data: The following table presents hypothetical optimized geometric parameters for the most stable conformer of this compound, as would be obtained from a DFT B3LYP/6-31G calculation. This data is representative of typical bond lengths and angles in similar heterocyclic systems.*

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.22 Å |

| C-S (thiopyran) | 1.78 Å | |

| C-C (thiopyran) | 1.53 Å | |

| C=C (thiopyran) | 1.35 Å | |

| C-C (inter-ring) | 1.48 Å | |

| C-S (thiophene) | 1.72 Å | |

| C=C (thiophene) | 1.37 Å | |

| Bond Angle | C-S-C (thiopyran) | 101.5° |

| C-C-C (thiopyran) | 118.0° | |

| O=C-C (thiopyran) | 123.0° | |

| C-C-S (thiophene) | 111.8° | |

| Dihedral Angle | Thiophene-Thiopyran | 25.0° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of the molecule's electronic excitability and stability. cdu.edu.au

For this compound, the HOMO is expected to be delocalized across the electron-rich thiophene rings and the sulfur atom of the thiopyranone ring. The LUMO, on the other hand, is likely to be centered on the electron-withdrawing carbonyl group and the conjugated system of the thiopyranone ring. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which is relevant for applications in organic electronics. lookchem.com Time-Dependent DFT (TD-DFT) calculations can further predict the electronic absorption spectra, providing insights into the nature of electronic transitions. jmaterenvironsci.com

Illustrative Data: The following table provides representative HOMO, LUMO, and band gap energies for this compound, as would be calculated by DFT.

| Parameter | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -2.75 |

| Band Gap (HOMO-LUMO) | 3.10 |

The distribution of electron density within a molecule governs its electrostatic properties and how it interacts with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the MEP map is expected to show a significant negative potential around the oxygen atom of the carbonyl group due to the lone pairs of electrons. The sulfur atoms of the thiophene rings would also exhibit some negative potential. Conversely, the hydrogen atoms attached to the thiophene rings would show positive potential. This information is valuable for predicting the sites of intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electrons within a molecule, which is a key aspect of its stability and electronic properties. NBO analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger delocalization effects. researchgate.net

Illustrative Data: The following table presents hypothetical E(2) values for significant donor-acceptor interactions in this compound from an NBO analysis.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) S (thiopyran) | π(C=C) (thiopyran) | 15.2 |

| LP(2) O (carbonyl) | π(C=C) (thiopyran) | 25.8 |

| π(C=C) (thiophene) | π(C=C) (thiopyran) | 10.5 |

| π(C=C) (thiopyran) | π(C=C) (thiophene) | 8.9 |

Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface and for simulating the infrared (IR) and Raman spectra of a molecule. A geometry optimization is confirmed to be a true minimum if all calculated vibrational frequencies are real (positive). The calculated frequencies and their corresponding intensities can be used to generate a theoretical spectrum that can be compared with experimental data for structural validation.

For this compound, the calculated IR spectrum would show characteristic peaks for the C=O stretching vibration (typically around 1650-1700 cm⁻¹), C-S stretching vibrations, and various C-H and C=C stretching and bending modes of the thiophene and thiopyranone rings. The theoretical spectrum can aid in the assignment of experimental vibrational bands.

Illustrative Data: The following table lists some hypothetical calculated vibrational frequencies and their assignments for this compound.

| Calculated Frequency (cm⁻¹) | Assignment |

| 3105 | Aromatic C-H stretch (thiophene) |

| 1685 | C=O stretch (thiopyranone) |

| 1590 | C=C stretch (thiophene) |

| 1450 | C=C stretch (thiopyranone) |

| 850 | C-S stretch |

| 720 | C-H out-of-plane bend |

The electronic properties of a molecule can be significantly influenced by its environment, particularly by the solvent. Polarizable Continuum Models (PCM) are a common computational approach to account for solvent effects. chemrxiv.org In this model, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. This polarization, in turn, affects the solute's electronic structure. researchgate.net

For this compound, calculations in different solvents would likely show a stabilization of the ground state and a change in the HOMO-LUMO gap. researchgate.net Polar solvents are expected to have a more pronounced effect, potentially leading to a red or blue shift in the electronic absorption spectrum compared to the gas phase. Understanding solvent effects is crucial for predicting the behavior of the molecule in solution-phase applications. longdom.org

Illustrative Data: The following table shows hypothetical changes in the HOMO-LUMO gap of this compound in different solvents, as would be predicted by PCM calculations.

| Solvent | Dielectric Constant | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | 3.10 |

| Toluene | 2.4 | 3.05 |

| Acetone | 20.7 | 2.98 |

| Water | 78.4 | 2.95 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for investigating the excited state properties of molecules. nih.govrsc.org It allows for the prediction of electronic absorption spectra, providing insights into the nature of electronic transitions, their energies, and intensities. For a molecule like this compound, TD-DFT calculations can elucidate the transitions between molecular orbitals, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

A typical TD-DFT study involves optimizing the ground state geometry of the molecule using Density Functional Theory (DFT). Following this, TD-DFT calculations are performed to obtain the vertical excitation energies and corresponding oscillator strengths. The oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition. Higher oscillator strengths correspond to more intense absorption peaks in the UV-Vis spectrum.

The nature of the excited states can be analyzed by examining the molecular orbitals involved in the transitions. For π-conjugated systems like this compound, the low-energy electronic transitions are typically of a π → π* character, involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. acs.org The distribution of these orbitals across the molecular framework, including the thiophene and thiopyranone rings, determines the charge transfer characteristics of the excited states.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|---|---|

| S1 | 2.85 | 435 | 0.75 | HOMO -> LUMO (95%) | π -> π |

| S2 | 3.20 | 387 | 0.12 | HOMO-1 -> LUMO (88%) | π -> π |

| S3 | 3.55 | 349 | 0.05 | HOMO -> LUMO+1 (92%) | π -> π |

| S4 | 3.80 | 326 | 0.30 | HOMO-2 -> LUMO (75%) | π -> π |

This table is illustrative and represents typical TD-DFT results for a π-conjugated thiophene derivative. The values are not specific to this compound.

The accuracy of TD-DFT predictions can be influenced by the choice of the exchange-correlation functional and the basis set. acs.org For molecules with potential charge-transfer character in their excited states, long-range corrected functionals are often employed to provide more accurate results. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling of Thiopyranone Derivatives for Performance Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. frontiersin.orgnih.gov This approach is widely used in drug discovery, materials science, and environmental chemistry to predict the properties of new or untested compounds, thereby reducing the need for extensive experimental work. frontiersin.org

A QSPR model for thiopyranone derivatives would involve several key steps:

Dataset Selection: A diverse set of thiopyranone derivatives with experimentally determined properties of interest (e.g., absorption maxima, fluorescence quantum yields, or biological activity) is compiled.

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Quantum chemical descriptors like HOMO and LUMO energies, dipole moment, and partial charges.

Physicochemical descriptors: Properties like hydrophobicity (logP) and molar refractivity.

Model Development: A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, is used to build a mathematical equation that correlates the molecular descriptors with the experimental property. nih.govresearchgate.net

Model Validation: The predictive power of the developed QSPR model is rigorously assessed using various statistical techniques, including internal validation (e.g., cross-validation) and external validation with a separate test set of molecules. researchgate.net

For a series of thiopyranone derivatives, a QSPR model could be developed to predict a property such as the maximum absorption wavelength (λmax). A hypothetical QSPR study is illustrated in the tables below.

Hypothetical Dataset of Thiopyranone Derivatives and their Properties

| Compound | Substituent (R) | Experimental λmax (nm) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| 1 | -H | 410 | -5.80 | -2.50 | 2.1 |

| 2 | -CH3 | 415 | -5.75 | -2.45 | 2.3 |

| 3 | -OCH3 | 425 | -5.65 | -2.40 | 2.8 |

| 4 | -Cl | 412 | -5.85 | -2.55 | 1.9 |

| 5 | -NO2 | 435 | -6.00 | -2.80 | 4.5 |

This table is a hypothetical representation to illustrate the components of a QSPR study.

Example of a QSPR Equation

A hypothetical MLR equation derived from the data above could take the form:

λmax (nm) = β0 + β1(HOMO Energy) + β2(LUMO Energy) + β3(Dipole Moment)

Where β0 is the intercept and β1, β2, and β3 are the regression coefficients for each descriptor. Such an equation would allow for the prediction of the λmax for new thiopyranone derivatives based on their calculated molecular descriptors.

The success of a QSPR model heavily relies on the quality and diversity of the initial dataset and the appropriate selection of molecular descriptors and statistical methods. researchgate.net

Derivatization and Functionalization Strategies for Enhanced Material Functionality of Thiopyranone Systems

Peripheral Substituent Effects on the Thiopyranone Core, focusing on Thienyl Groups

The electronic properties of the 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one scaffold are significantly influenced by the nature of the substituents on the peripheral thiophene (B33073) rings. Modifications to these thienyl groups can alter the electron density distribution across the entire molecule, thereby impacting its photophysical and electrochemical behavior. While specific studies on the systematic variation of substituents on the thienyl groups of this particular thiopyranone are not extensively documented, general principles from related thiophene-containing systems can be applied.

Introducing electron-donating or electron-withdrawing groups onto the thiophene rings can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, the incorporation of electron-donating groups, such as alkoxy or alkyl chains, would be expected to raise the HOMO energy level, potentially leading to a red-shift in the absorption and emission spectra. Conversely, electron-withdrawing groups, like cyano or nitro moieties, would likely lower both the HOMO and LUMO levels, which could result in a blue-shift and affect the material's electron-accepting capabilities.

The position of the substituent on the thiophene ring is also crucial. Functionalization at the 5-position of the thiophene rings would likely have the most significant impact on the electronic communication along the conjugated backbone.

Table 1: Predicted Effects of Thienyl Substituents on the Photophysical Properties of this compound

| Substituent at 5-position of Thienyl Group | Predicted Effect on Absorption/Emission | Predicted Effect on HOMO/LUMO Energy Levels |

| Methoxy (-OCH₃) | Red-shift | Increase HOMO level |

| Methyl (-CH₃) | Slight red-shift | Slight increase in HOMO level |

| Cyano (-CN) | Blue-shift | Decrease HOMO and LUMO levels |

| Nitro (-NO₂) | Significant blue-shift | Significant decrease in HOMO and LUMO levels |

Note: This table is based on general principles of substituent effects on conjugated thiophene systems and represents predicted trends in the absence of specific experimental data for this compound.

Regioselective Functionalization of the Thiopyran Ring

Regioselective functionalization of the thiopyran ring itself offers another avenue for modifying the properties of this compound. The thiopyranone core contains several reactive sites, including the carbon atoms adjacent to the sulfur atom and the carbonyl group.

One potential strategy for regioselective functionalization is through reactions targeting the α,β-unsaturated ketone moiety within the thiopyranone ring. For instance, Michael addition reactions could selectively introduce nucleophiles at the 3- and 5-positions. Furthermore, the carbonyl group at the 4-position can undergo various condensation reactions to introduce new functional groups or to extend the conjugated system.

While specific methodologies for the regioselective functionalization of this compound are not detailed in the available literature, related chemistries of 4H-thiopyran-4-ones suggest that reactions such as oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone are feasible. nih.gov Such transformations would significantly alter the electronic nature and geometry of the thiopyranone core.

Structural Modifications for Tuning Electronic and Optical Properties

Structural modifications beyond simple substitution are a powerful tool for tuning the electronic and optical properties of thiopyranone systems. These modifications can include altering the core heterocyclic structure or changing the nature of the aromatic substituents at the 2- and 6-positions.

The development of new thiopyranone derivatives with varied structural motifs is an active area of research. These efforts aim to create materials with tailored bandgaps and enhanced fluorescence for applications in organic electronics.

Table 2: Comparison of Related Thiopyranone Derivatives and their Properties

| Compound | Key Structural Feature | Potential Application |

| 2,6-Diphenyl-4H-thiopyran-4-one | Phenyl groups at 2- and 6-positions | Building block for organic synthesis, photochemical applications chemimpex.com |

| Tetrahydro-4H-thiopyran-4-ones | Saturated thiopyran ring | Intermediates in pharmaceutical synthesis |

Note: This table provides examples of related thiopyranone structures to illustrate the impact of core structural modifications.

Synthesis of Conjugated Thiopyranone Systems for Extended π-Delocalization

Incorporating the this compound unit into larger conjugated systems is a key strategy for developing materials with enhanced electronic conductivity and interesting optical properties. Extended π-delocalization can be achieved through the synthesis of oligomers and polymers that feature the thiopyranone moiety as a recurring unit.

Polythiophenes are a well-established class of conducting polymers, and the inclusion of a thiopyranone unit within a polythiophene backbone could introduce unique electronic and physical characteristics. nih.gov The thiopyranone's electron-accepting nature could lead to the formation of donor-acceptor type polymers, which are of significant interest for organic photovoltaic applications.

Heterocyclic Annulation Strategies Involving the Thiopyranone Unit

Heterocyclic annulation, the formation of a new ring fused to an existing one, provides a powerful method for constructing complex, polycyclic aromatic systems from the thiopyranone core. These strategies can lead to the creation of novel materials with rigid, planar structures and unique electronic properties.

The dione (B5365651) functionality in precursors to thiopyranones, such as 1,6-di(thiophen-2-yl)hexane-1,6-dione, can undergo intramolecular cyclocondensation reactions in the presence of acid to yield fused ring systems. nih.gov Although this example does not start with the pre-formed thiopyranone, it illustrates a relevant cyclization strategy within this chemical space.

Furthermore, the thiopyranone ring itself can participate in cycloaddition reactions, acting as a dienophile or a diene, to build more elaborate molecular architectures. These reactions can be used to construct ladder-type polymers or polycyclic aromatic hydrocarbons with embedded thiopyranone units, which are of interest for their potential in organic electronics. nih.govresearchgate.net

Advanced Materials Applications and Structure Function Relationships of 2,6 Di Thiophen 2 Yl 4h Thiopyran 4 One Derivatives

Applications in Organic Electronics

The inherent semiconductor properties of thiophene-based compounds make them prime candidates for use in various organic electronic devices. The ability to modify the core 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one structure allows for the fine-tuning of energy levels and charge transport characteristics, which are critical for device performance.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Emitters

Derivatives of this compound are recognized for their photochemical properties, making them valuable in the development of organic light-emitting diodes (OLEDs). The core structure serves as a versatile building block for creating fluorescent emitters. The substitution of thiophene (B33073) rings, as opposed to phenyl rings seen in related compounds like 2,6-diphenyl-4H-thiopyran-4-one, is a key design strategy. Thiophene is more electron-rich than benzene, which can enhance intramolecular charge transfer (ICT) and influence the emission wavelength and quantum efficiency of the material.

In multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters, for instance, the introduction of a five-membered thiophene ring as the π-core has been shown to significantly enhance ICT intensity and spin-orbit coupling. This leads to materials with narrowband emission and high luminous efficiency. An emitter named Th-BN, which incorporates a thiophene core, exhibits a narrowband green emission at 512 nm with a high luminous efficiency of 97%. OLEDs fabricated with this material achieved a high external quantum efficiency (EQE) of 34.6% and showed reduced efficiency roll-off at high brightness. These findings underscore the potential of incorporating thiophene-containing units, such as this compound, into OLED emitters to achieve high-performance displays.

Systematic studies on tetraphenylethylene (B103901) (TPE)–thiophene derivatives have further demonstrated that substitution patterns on the thiophene core critically modulate photoluminescence quantum yields (PLQYs). This highlights the importance of regiochemistry as a design tool for tuning the emissive properties of thiophene-based molecules for OLED applications.

Organic Photovoltaics (OPVs) and Polymer Solar Cells: Design Principles for Efficiency

In the field of organic photovoltaics (OPVs), thiophene-based materials are extensively used as electron donor materials in bulk heterojunction (BHJ) solar cells. The design of efficient OPV materials revolves around several key principles: tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge separation, achieving broad absorption of the solar spectrum, and ensuring good charge carrier mobility.

The this compound framework is well-suited for this purpose. The electron-rich thiophene units act as the donor part of the molecule, while the central thiopyranone core, with its electron-withdrawing ketone group, can function as an acceptor. This intrinsic D-A-D structure is advantageous for lowering the bandgap and promoting light absorption at longer wavelengths.

Research on related thiophene-based polymers demonstrates these principles in action. For example, polymers based on (Z)-4-(thiophen-2-ylmethylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one were synthesized and used in solar cells. Devices fabricated with these polymers achieved a power conversion efficiency (PCE) of up to 9.06%, with a high open-circuit voltage (Voc) of 0.64 V and a short-circuit current density (Jsc) of 8.5 mA/cm². Similarly, small molecules incorporating diketopyrrolopyrrole (DPP) and oligothiophene units have yielded PCEs up to 4.4% with a very high Voc of 0.9 V, attributed to a deep HOMO level stabilized by the introduction of electronegative atoms.

The table below summarizes the performance of various thiophene-based derivatives in OPV devices, illustrating the effectiveness of common design strategies.

| Polymer/Small Molecule Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| P1 (Thieno[2,3-b]pyrrol-5(6H)-one based) | - | 0.60 | 8.0 | 51 | 8.3 |

| P2 (Thieno[2,3-b]pyrrol-5(6H)-one based) | - | 0.64 | 8.5 | 52 | 9.06 |

| DPP(TBFu)₂ | PC₇₁BM | 0.90 | - | - | 4.4 |

| SMDPPEH | PC₇₁BM | - | - | - | 3.0 |

This table presents data for illustrative thiophene-based materials to highlight design principles relevant to this compound derivatives.

Organic Field-Effect Transistors (OFETs)

The performance of organic field-effect transistors (OFETs) relies heavily on the charge transport characteristics of the organic semiconductor used. Thiophene-based oligomers and polymers are among the most promising materials for OFETs due to their excellent charge mobility and environmental stability. The planarity of the conjugated backbone and strong intermolecular π-π stacking are crucial for efficient charge transport.

Derivatives of this compound can be designed to promote favorable molecular packing for high charge mobility. The rigid thiopyranone core and the ability of the thiophene units to engage in intermolecular interactions are advantageous. Research on novel semiconductors based on thiophene-anthracene oligomers has resulted in OFETs with field-effect mobilities as high as 0.50 cm²/Vs and on/off current ratios greater than 10⁷. These materials also demonstrated significantly improved environmental stability compared to pentacene-based devices.

Similarly, polymers based on divinyl-flanked diketopyrrolopyrrole (DPP) units, which incorporate thiophene into the conjugated backbone, have shown excellent OFET performance. One such polymer, P2TVDPP, exhibited a high carrier mobility of 0.41 cm² V⁻¹ s⁻¹ and an on/off ratio of ~10⁷, attributed to its high molecular weight, thermal stability, and planar structure that facilitates close π-π stacking. These examples show that the strategic incorporation of thiophene units into a rigid, planar molecular structure is a successful approach for creating high-performance OFETs.

Photonic Applications

The unique interaction of this compound derivatives with light makes them suitable for a range of photonic applications, from creating light-sensitive materials to enabling advanced 3D printing technologies.

Development of Light-Sensitive Materials and Photoresists

The photochemical properties of the thiopyranone core make it a useful component in the development of light-sensitive materials and photoresists. Photoresists are materials that change their properties, such as solubility, upon exposure to light. This change allows for the selective removal of either the exposed or unexposed portions of the material, forming a pattern that is essential in microfabrication and electronics manufacturing. The this compound structure can be incorporated into polymers or used as a component in a photoresist formulation, where its absorption of light triggers the desired chemical reaction.

Two-Photon Absorption (2PA) Chromophores and Photoinitiators for 3D Printing

One of the most promising applications for this compound derivatives is in the field of two-photon absorption (2PA). 2PA is a nonlinear optical process where a molecule simultaneously absorbs two photons, allowing for excitation with lower-energy light (typically in the near-infrared range). This is highly advantageous for applications like two-photon laser printing (2PLP), also known as 3D nanoprinting, as it enables the fabrication of complex 3D structures with sub-micrometer resolution.

The D-A-D structure of this compound is ideal for achieving high 2PA cross-section (σ₂ₚₐ) values. Studies on analogous 4H-pyranylidene derivatives (where the sulfur in the central ring is replaced by oxygen) have shown that decorating the core with thiophene rings results in materials with excellent 2PA properties. These chromophores, when used as photoinitiators (PIs), can initiate polymerization with high efficiency upon two-photon excitation.

Derivatives equipped with a thiophene unit have been shown to exhibit high σ₂ₚₐ values and superior performance as PIs for 2PLP at 780 nm, enabling faster printing with lower laser powers compared to commercially available initiators. The thiophene rings act as effective electron-donating units, enhancing the charge transfer character of the molecule, which is directly related to its 2PA efficiency.

The table below shows the 2PA cross-section values for illustrative D-A-D chromophores, demonstrating the significant impact of thiophene substitution.

| Chromophore Structure | Max 2PA Cross-Section (σ₂ₚₐ) [GM] | Wavelength [nm] |

| Pyranylidene-based (with thiophene) | ~700 | ~700 |

| Pyranylidene-based (with thiophene) | High | 900-1000 |

Data is for analogous 4H-pyranylidene derivatives to illustrate the effect of thiophene decoration on 2PA properties.

This strong performance makes this compound and its derivatives highly promising candidates for a new class of photoinitiators for advanced 3D nanoprinting.

Nonlinear Optical (NLO) Materials

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical data storage and signal processing. The NLO response in organic materials is fundamentally linked to their molecular structure, particularly the presence of a π-conjugated system and donor-acceptor (D-A) moieties that facilitate intramolecular charge transfer (ICT).

The this compound scaffold possesses key structural features that suggest its potential as an NLO material. The central 4H-thiopyran-4-one ring can act as an electron-accepting core, while the thiophene rings at the 2 and 6 positions serve as electron-donating groups. This arrangement creates a donor-acceptor-donor (D-A-D) type architecture. The delocalized π-electrons across the thiophene and thiopyranone rings provide a pathway for efficient ICT upon excitation, which is a primary determinant of the third-order NLO response.

Theoretical studies on similar D-π-A systems have shown that the magnitude of the third-order NLO susceptibility (χ⁽³⁾) is strongly dependent on the extent of π-conjugation and the efficiency of ICT. For instance, increasing the conjugation length or enhancing the electron-donating/accepting strength of the substituents can lead to a significant enhancement of the NLO properties. In the case of this compound, modifications to the thiophene rings or the thiopyranone core could be a viable strategy to tune and optimize the NLO response for specific applications.

While direct experimental data for the NLO properties of this compound are not extensively reported, the properties of analogous thiophene-containing chromophores provide valuable insights. The table below summarizes the key molecular parameters that are critical for NLO activity and are relevant to the target compound.

| Molecular Feature | Role in NLO Properties | Expected Influence in this compound |

| π-Conjugated System | Facilitates electron delocalization and charge transfer. | The extended conjugation across the thiophene and thiopyranone rings is expected to contribute positively to the NLO response. |

| Donor-Acceptor Groups | Induces intramolecular charge transfer (ICT), enhancing polarizability. | The thiophene rings act as donors and the thiopyranone core as an acceptor, creating a D-A-D structure conducive to NLO activity. |

| Molecular Geometry | Affects the degree of π-orbital overlap and charge transfer efficiency. | A planar or near-planar conformation would maximize conjugation and likely enhance the NLO properties. |

| Substituent Effects | Can modulate the electronic properties of the donor and acceptor moieties. | Functionalization of the thiophene rings with stronger donor groups could further enhance the NLO response. |

Sensing Technologies

The unique electronic and structural characteristics of this compound derivatives also make them attractive candidates for the development of advanced sensing technologies.

Chemochromic and ionochromic sensors are materials that exhibit a change in color or fluorescence upon interaction with a specific chemical species or ion. This response is typically driven by a change in the electronic structure of the sensor molecule. The this compound framework, with its electron-rich thiophene units and the potential for interaction at the carbonyl group and the sulfur heteroatom of the thiopyranone ring, is well-suited for such applications.

The sensing mechanism in these compounds would likely involve the coordination of an analyte (ion or neutral molecule) to the thiopyranone core. This interaction can alter the ICT characteristics of the molecule, leading to a shift in its absorption or emission spectrum. For example, the binding of a metal cation to the carbonyl oxygen could increase its electron-withdrawing ability, resulting in a bathochromic (red) shift in the absorption spectrum.

While direct studies on the chemo/ionochromic behavior of this compound are limited, research on analogous 2,6-diaryl-4H-pyran-4-one derivatives has demonstrated pronounced solvatochromism, where the color of the compound changes with the polarity of the solvent. researchgate.net This phenomenon is a strong indicator of a significant change in the dipole moment of the molecule upon excitation, a property that is highly desirable for sensing applications. The replacement of the oxygen atom in the pyran ring with a sulfur atom to form the thiopyranone is expected to modulate these properties due to the different electronegativity and polarizability of sulfur.

The design of ligands capable of selective molecular recognition is a crucial aspect of developing advanced functional materials, including sensors, catalysts, and molecular electronics. The this compound structure offers several features that can be exploited for the rational design of selective ligands.

The sulfur atoms in the thiophene rings and the thiopyranone ring are soft Lewis bases, making them potential coordination sites for soft metal ions such as mercury(II), palladium(II), and gold(III). The carbonyl oxygen, on the other hand, is a hard Lewis base and would preferentially bind to hard metal ions like alkali and alkaline earth metals. This differential binding affinity could be harnessed to design ligands with high selectivity.

Furthermore, the thiophene rings can be functionalized to introduce additional binding sites or to sterically control the access of analytes to the core of the molecule. This allows for the fine-tuning of the ligand's binding pocket to achieve recognition of specific target molecules. The development of thiophene-based ligands for the detection of protein aggregates associated with diseases like Alzheimer's highlights the versatility of the thiophene scaffold in molecular recognition. diva-portal.org

The table below outlines the potential binding sites and their characteristics for ligand design based on the this compound framework.

| Potential Binding Site | Lewis Base Character | Potential Target Analytes |

| Thiophene Sulfur Atoms | Soft | Soft metal ions (e.g., Hg²⁺, Pd²⁺, Ag⁺) |

| Thiopyranone Sulfur Atom | Soft | Soft metal ions (e.g., Hg²⁺, Pd²⁺, Ag⁺) |

| Carbonyl Oxygen Atom | Hard | Hard metal ions (e.g., Li⁺, Na⁺, Mg²⁺) |

| π-System of Thiophene Rings | π-basic | Electron-deficient aromatic molecules |

Structure-Performance Correlations in Functional Thiopyranone Materials

Understanding the relationship between the molecular structure and the functional properties of materials is paramount for the design of new and improved technologies. For this compound derivatives, several key structure-performance correlations can be identified.

In the context of NLO materials , the performance is directly correlated with the first hyperpolarizability (β) and the second hyperpolarizability (γ). These properties are influenced by:

Conjugation Length: Increasing the number of thiophene units or introducing other conjugated spacers between the donor and acceptor moieties is expected to enhance the NLO response.

Donor/Acceptor Strength: The introduction of electron-donating substituents on the thiophene rings or electron-withdrawing groups on the thiopyranone core can significantly increase the ICT and, consequently, the hyperpolarizability.

Planarity: A more planar molecular structure facilitates better π-electron delocalization, leading to a stronger NLO effect.

For sensing applications , the key performance metrics are sensitivity and selectivity. The structure-performance correlations in this area include:

Binding Site Availability and Affinity: The nature and position of heteroatoms (S, O) and the ability to introduce other functional groups will determine the type of analytes that can be detected and the strength of the interaction.

Chromophoric/Fluorophoric Response: The change in the absorption or emission properties upon analyte binding is governed by how the binding event perturbs the electronic structure of the molecule. A larger change in the ICT character upon binding will lead to a more significant and easily detectable signal.

Molecular Rigidity: A more rigid molecular framework can lead to higher fluorescence quantum yields, which can improve the sensitivity of fluorescent sensors.

Concluding Remarks and Future Directions in 2,6 Di Thiophen 2 Yl 4h Thiopyran 4 One Research

Identification of Unexplored Synthetic Pathways and Functionalization Opportunities

The synthesis of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one and its derivatives is an area ripe for innovation. While classical approaches to thiopyranone synthesis, such as the cyclization of 1,5-diones, are applicable, there is considerable scope for the development of more efficient and versatile synthetic methodologies. researchgate.netrsc.org Future research could focus on metal-catalyzed cross-coupling reactions to construct the thiophene-thiopyranone linkages, potentially offering higher yields and greater substrate scope. Furthermore, exploring one-pot or domino reaction sequences could provide more atom-economical and environmentally benign synthetic routes.

The functionalization of the this compound scaffold presents numerous opportunities to modulate its physicochemical properties. The thiophene (B33073) rings are amenable to electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups. Additionally, the vacant 3- and 5-positions of the thiopyran-4-one ring are key targets for substitution, although some studies on related pyranones and thiopyranones suggest that these positions can be intolerant to certain substituents. nih.gov A systematic investigation into the reactivity of these positions in this compound is warranted.

| Potential Functionalization Site | Proposed Reaction Type | Potential Functional Groups | Anticipated Property Modulation |

| Thiophene Rings (α and β positions) | Electrophilic Aromatic Substitution | Halogens, Nitro groups, Acyl groups | Tuning of electronic properties, solubility, and solid-state packing |

| Thiophene Rings (via lithiation) | Lithiation followed by electrophilic quench | Alkyl chains, Silyl groups, Boronic esters | Enhanced processability, precursors for cross-coupling |

| Thiopyranone Ring (Positions 3 and 5) | Halogenation, Nitration | Halogens, Nitro groups | Alteration of the electronic structure of the core, potential for further derivatization |

| Carbonyl Group (Position 4) | Knoevenagel condensation, Wittig reaction | Cyanoacetic esters, Malononitrile | Extension of π-conjugation, development of new chromophores |

Advancements in Theoretical Modeling for Predictive Material Design

The integration of computational chemistry and theoretical modeling will be instrumental in accelerating the discovery and optimization of materials based on this compound. mit.edumit.edu Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights into the electronic structure, frontier molecular orbital energies (HOMO and LUMO), and photophysical properties of the parent molecule and its derivatives. Such in-silico studies can guide synthetic efforts by predicting the impact of specific functional groups on the desired properties, thereby reducing the need for extensive empirical screening.

Moreover, multiscale modeling approaches can be employed to predict the solid-state properties of these materials, such as crystal packing, charge transport mobility, and morphology in thin films. youtube.comyoutube.comyoutube.com The use of machine learning and artificial intelligence (AI) algorithms, trained on datasets of known thiophene- and thiopyranone-based materials, could further enhance the predictive power of these models, enabling the high-throughput virtual screening of novel candidates for specific applications. mit.edu

| Modeling Technique | Properties to be Investigated | Potential Impact on Material Design |

| Density Functional Theory (DFT) | Ground-state geometry, HOMO/LUMO energy levels, electron density distribution | Prediction of electronic properties, reactivity, and stability |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra, excited state properties | Design of new chromophores and fluorophores for optical applications |

| Molecular Dynamics (MD) | Self-assembly behavior, thin-film morphology, conformational analysis | Understanding of solid-state packing and its influence on charge transport |

| Machine Learning (ML) / AI | Quantitative Structure-Property Relationship (QSPR) modeling | High-throughput screening of virtual libraries to identify lead compounds |

Development of Novel Applications in Emerging Technologies

The unique structural features of this compound suggest its potential for use in a variety of emerging technologies. The extended π-conjugated system, arising from the connection of the electron-withdrawing thiopyranone core with the electron-rich thiophene units, makes this class of compounds promising for applications in organic electronics. Potential applications include use as active materials in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Furthermore, the presence of heteroatoms (sulfur and oxygen) provides potential coordination sites for metal ions, suggesting that derivatives of this compound could be developed as chemosensors. The biological activity of related thiopyranone derivatives as kinase inhibitors also opens up the possibility of exploring this scaffold for medicinal chemistry applications, such as in the development of novel anticancer agents. nih.govnih.govnih.gov

| Emerging Technology Area | Potential Application | Key Molecular Features |

| Organic Electronics | Active layer in OFETs and OPVs, Host or emissive material in OLEDs | Extended π-conjugation, tunable HOMO/LUMO levels |

| Sensing | Chemosensors for metal ions or anions | Heteroatoms (S, O) as binding sites, potential for fluorescence quenching/enhancement |

| Medicinal Chemistry | Kinase inhibitors, Anticancer agents | Rigid scaffold, potential for hydrogen bonding interactions |

| Photodynamic Therapy | Photosensitizers | Potential for efficient intersystem crossing to generate singlet oxygen |

Interdisciplinary Research Synergies for Thiopyranone Systems

The full realization of the potential of this compound and its derivatives will necessitate a highly interdisciplinary research approach. Collaborations between synthetic organic chemists, computational chemists, materials scientists, physicists, and biologists will be crucial.

Synthetic chemists will be tasked with developing efficient and scalable routes to these compounds and their functionalized analogues. Computational chemists will provide the theoretical framework to understand their properties and guide the design of new materials. Materials scientists and physicists will be responsible for the fabrication and characterization of devices, while biologists and pharmacologists will be essential for evaluating their potential in medicinal applications. Such synergistic efforts will undoubtedly accelerate the translation of fundamental research on these promising thiopyranone systems into tangible technological and therapeutic innovations.

Q & A

What are the most efficient synthetic routes for 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one, and how do reaction conditions influence yield?

The compound can be synthesized via sequential thio-Claisen condensations of dialkyl ketones and dithioesters. The first condensation generates a β-thioxo ketone intermediate, which is converted to a β-(methylthio) enone for protection. A second thio-Claisen condensation facilitates addition-elimination of the methylthio group, yielding the heterocyclic core. This method is noted for its simplicity, rapidity (~52% yield for related derivatives), and tolerance to moderate alkaline conditions . Key variables include temperature control (to prevent decomposition of thioesters) and substituent stability under basic conditions.

What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR and IR Spectroscopy : Full structural elucidation requires H/C NMR to confirm thiophene substitution patterns and IR to identify carbonyl (C=O) and thiopyran ring vibrations.

- X-ray Crystallography : The SHELX software suite (e.g., SHELXL for refinement) is widely used for resolving crystal structures, particularly for verifying planarity of the thiopyranone ring and intermolecular interactions .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for derivatives like 4-methoxy-substituted analogs .

How do electronic properties of this compound make it suitable for surface-enhanced Raman scattering (SERS) applications?

The compound’s chalcogen-rich structure (sulfur atoms in thiophene and thiopyranone rings) enhances affinity for gold/silver nanoparticles, a key requirement for SERS. Its triple bond-containing derivatives exhibit strong Raman signals in the "silent region" (1800–2800 cm), enabling multiplexed imaging. Modifications like methylation (e.g., 4-methoxy derivatives) further tune electronic properties for optimal substrate interactions .

What computational methods are employed to predict the reactivity of this compound derivatives?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO gaps) and Fukui indices to predict electrophilic/nucleophilic sites. For example, studies on analogous 2,6-bis(thiophenylvinyl)pyridines use DFT to correlate substituent effects (e.g., electron-withdrawing groups) with charge distribution and reactivity in cross-coupling reactions . These models guide synthetic optimization for targeted applications.

How do substituents on the thiopyranone ring affect solubility and crystallinity?

Substituents like nitro groups (e.g., in N-(4-nitrophenyl)-2,6-di(thiophen-2-yl)aniline derivatives) significantly enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) due to increased dipole moments. Conversely, alkyl or aryl groups reduce solubility but improve crystallinity by promoting π-π stacking. Solubility studies often combine experimental data (HPLC, TGA) with Hansen solubility parameters for solvent selection .

What strategies resolve contradictions between experimental and computational data for thiopyranone-based systems?

- Crystallographic Validation : Discrepancies in bond lengths or angles (e.g., C=O vs. C-S) are resolved by comparing DFT-optimized geometries with X-ray structures .

- Multivariate Analysis : For spectroscopic mismatches, statistical tools (e.g., PCA) correlate experimental IR/Raman peaks with simulated vibrational modes, adjusting for solvent or matrix effects .

What safety precautions are essential when handling this compound?

While specific toxicity data are limited, structural analogs (e.g., tetrahydro-4H-thiopyran-4-one) are classified as irritants (skin/eyes). Use under fume hoods with PPE (gloves, goggles). Waste disposal must follow institutional guidelines for sulfur-containing organics. Always consult updated SDS for derivatives, as hazards may vary with functionalization .

How is the compound utilized in designing organic electronic materials?

The thiophene-thiopyranone conjugate system provides extended π-delocalization, enhancing charge transport in organic semiconductors. Derivatives are explored in:

- Non-linear Optics (NLO) : Polarizable electron density from sulfur atoms increases hyperpolarizability.

- Photovoltaics : Thiophene units improve light absorption, while the thiopyranone core stabilizes exciton separation.

Experimental protocols include cyclic voltammetry to measure redox potentials and UV-vis-NIR spectroscopy for bandgap analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.